molecular formula C8H7ClN4 B7942584 6-Chloroquinazoline-2,4-diamine CAS No. 915402-35-6

6-Chloroquinazoline-2,4-diamine

Cat. No.: B7942584
CAS No.: 915402-35-6
M. Wt: 194.62 g/mol
InChI Key: ZMQPXDMCQOHVLV-UHFFFAOYSA-N
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Description

6-Chloroquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H7ClN4 It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the 6th position and amino groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-2,4-diamine typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with phosphorus oxychloride, followed by quenching with alcohols to obtain the desired product . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular aryl C-H amidination .

Industrial Production Methods: Industrial production methods for this compound often employ large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to achieve high yields and purity. The use of organic solvents and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

  • Substitution reactions yield various substituted quinazoline derivatives.
  • Oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloroquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

    2,4-Diaminoquinazoline: Lacks the chlorine atom at the 6th position.

    6-Bromoquinazoline-2,4-diamine: Contains a bromine atom instead of chlorine.

    4-Chloroquinazoline-2,6-diamine: Has the chlorine atom at the 4th position and amino groups at the 2nd and 6th positions.

Uniqueness: 6-Chloroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity and potential as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

6-chloroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPXDMCQOHVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919670
Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-95-9, 915402-35-6
Record name NSC82703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703
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Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroquinazoline-2,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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